molecular formula C31H34O4P2Pd B136425 Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) CAS No. 149796-59-8

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)

Cat. No. B136425
CAS RN: 149796-59-8
M. Wt: 639 g/mol
InChI Key: AXLVIMJWRWLVAX-UHFFFAOYSA-N
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Description

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is a laboratory chemical . It is also known as [Pd (1,3-bis (diphenylphosphino)propane) (OAc)2] .


Molecular Structure Analysis

The molecular formula of Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is C31H32O4P2Pd . The exact mass is 636.08100 .


Chemical Reactions Analysis

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) can be used as a catalyst to synthesize phenanthridines . It is also used for the copolymerization of ethene with carbon monoxide .

Mechanism of Action

Target of Action

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.

Mode of Action

This compound acts as a catalyst by providing an alternative reaction pathway with a lower activation energy . It interacts with its targets through coordination chemistry, where it forms complexes with the reactants, facilitating their interaction .

Biochemical Pathways

The specific biochemical pathways affected by Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) depend on the nature of the reaction it is catalyzing. For instance, it can be used to catalyze cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Pharmacokinetics

Its solubility in various solvents and stability under different conditions are important factors that influence its effectiveness as a catalyst .

Result of Action

The result of the action of Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is the successful catalysis of the reaction it is involved in. This leads to the formation of the desired products with higher efficiency and selectivity .

properties

IUPAC Name

acetic acid;3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2.2C2H4O2.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*1-2(3)4;/h1-12,14-21H,13,22-23H2;2*1H3,(H,3,4);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLVIMJWRWLVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O4P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)

CAS RN

149796-59-8
Record name Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)
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